3-(chloromethyl)-N'-methyl-N'-(5-nitropyridin-2-yl)benzohydrazide
Overview
Description
3-(chloromethyl)-N’-methyl-N’-(5-nitropyridin-2-yl)benzohydrazide is a complex organic compound that features a benzohydrazide core substituted with a chloromethyl group and a nitropyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(chloromethyl)-N’-methyl-N’-(5-nitropyridin-2-yl)benzohydrazide typically involves multiple steps:
Formation of the Benzohydrazide Core: This can be achieved by reacting benzoyl chloride with hydrazine hydrate under controlled conditions.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation reactions, often using formaldehyde and hydrochloric acid.
Attachment of the Nitropyridinyl Group: The nitropyridinyl group is introduced through a nucleophilic substitution reaction, where a suitable nitropyridine derivative reacts with the benzohydrazide intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(chloromethyl)-N’-methyl-N’-(5-nitropyridin-2-yl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The chloromethyl group can be converted to a hydroxymethyl group.
Substitution: The chloromethyl group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or thiourea.
Major Products
Reduction of the Nitro Group: This yields the corresponding amino derivative.
Substitution of the Chloromethyl Group: This can yield a variety of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(chloromethyl)-N’-methyl-N’-(5-nitropyridin-2-yl)benzohydrazide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Biological Studies: It can be used to study the interactions of nitropyridine derivatives with biological systems.
Mechanism of Action
The mechanism of action of 3-(chloromethyl)-N’-methyl-N’-(5-nitropyridin-2-yl)benzohydrazide involves its interaction with molecular targets such as enzymes or receptors. The nitropyridine moiety can participate in electron transfer reactions, while the benzohydrazide core can form hydrogen bonds with biological molecules, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(chloromethyl)-N’-methyl-N’-(4-nitropyridin-2-yl)benzohydrazide
- 3-(chloromethyl)-N’-methyl-N’-(5-nitropyridin-3-yl)benzohydrazide
Uniqueness
The unique combination of the chloromethyl, nitropyridinyl, and benzohydrazide groups in 3-(chloromethyl)-N’-methyl-N’-(5-nitropyridin-2-yl)benzohydrazide imparts distinct chemical and biological properties that are not observed in its analogs. This makes it a valuable compound for further research and development.
Properties
IUPAC Name |
3-(chloromethyl)-N'-methyl-N'-(5-nitropyridin-2-yl)benzohydrazide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4O3/c1-18(13-6-5-12(9-16-13)19(21)22)17-14(20)11-4-2-3-10(7-11)8-15/h2-7,9H,8H2,1H3,(H,17,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEDFFHDNCOKQQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC(=C2)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.